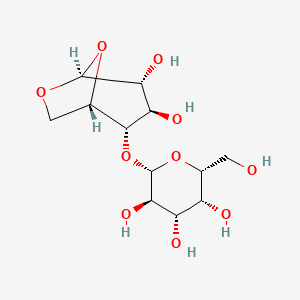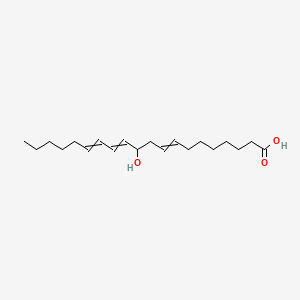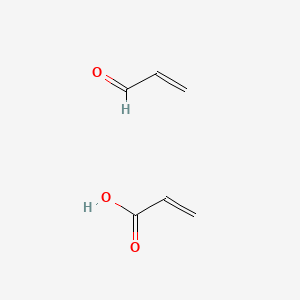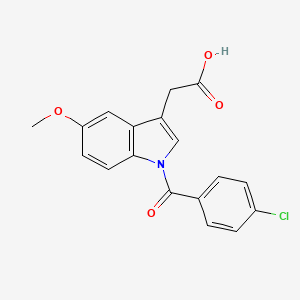
1-(4-chlorobenzoyl)-5-methoxy-1H-indole-3-acetic acid
Overview
Description
Indomethacin analog 2 is a derivative of indomethacin, a non-steroidal anti-inflammatory drug (NSAID) known for its anti-inflammatory, analgesic, and antipyretic properties Indomethacin analog 2 has been developed to enhance the therapeutic effects and reduce the side effects associated with indomethacin
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of indomethacin analog 2 typically involves the modification of the indole ring structure present in indomethacin. One common method starts with the acylation of sodium 2-(4-methoxyphenyl)-1-hydrazosulfonate with 4-chlorobenzoyl chloride, followed by interaction with levulinic acid in the presence of formic acid . This method ensures the formation of the desired analog with high yield and purity.
Industrial Production Methods: Industrial production of indomethacin analog 2 involves large-scale synthesis using optimized reaction conditions to ensure consistency and efficiency. The process includes stringent quality control measures to maintain the purity and efficacy of the final product. Techniques such as high-performance liquid chromatography (HPLC) and UV spectroscopy are commonly used for quality assurance .
Chemical Reactions Analysis
Types of Reactions: Indomethacin analog 2 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using reagents like alkyl halides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like potassium carbonate.
Major Products Formed: The major products formed from these reactions include various ester derivatives and substituted indole compounds, which can be further modified for specific applications .
Scientific Research Applications
Indomethacin analog 2 has a wide range of scientific research applications, including:
Chemistry: Used as a starting material for synthesizing other complex molecules.
Biology: Studied for its effects on cellular processes and signaling pathways.
Industry: Utilized in the development of new pharmaceuticals and therapeutic agents.
Mechanism of Action
Indomethacin analog 2 exerts its effects primarily through the inhibition of cyclooxygenase (COX) enzymes, which are involved in the biosynthesis of prostaglandins. By inhibiting these enzymes, the compound reduces inflammation, pain, and fever. Additionally, indomethacin analog 2 may modulate nitric oxide pathways and exhibit vasoconstrictive activity, contributing to its therapeutic effects .
Comparison with Similar Compounds
Indomethacin: The parent compound with similar anti-inflammatory properties but higher gastrointestinal side effects.
Celecoxib: A selective COX-2 inhibitor with fewer gastrointestinal side effects but potential cardiovascular risks.
Sulindac: Another indomethacin analog with a different safety profile and therapeutic applications
Uniqueness: Indomethacin analog 2 stands out due to its enhanced selectivity for COX-2, leading to reduced gastrointestinal side effects compared to indomethacin. It also exhibits unique anti-inflammatory and analgesic properties, making it a promising candidate for further research and development .
Properties
Molecular Formula |
C18H14ClNO4 |
|---|---|
Molecular Weight |
343.8 g/mol |
IUPAC Name |
2-[1-(4-chlorobenzoyl)-5-methoxyindol-3-yl]acetic acid |
InChI |
InChI=1S/C18H14ClNO4/c1-24-14-6-7-16-15(9-14)12(8-17(21)22)10-20(16)18(23)11-2-4-13(19)5-3-11/h2-7,9-10H,8H2,1H3,(H,21,22) |
InChI Key |
DHEMTWWLRLOBKI-UHFFFAOYSA-N |
SMILES |
COC1=CC2=C(C=C1)N(C=C2CC(=O)O)C(=O)C3=CC=C(C=C3)Cl |
Canonical SMILES |
COC1=CC2=C(C=C1)N(C=C2CC(=O)O)C(=O)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

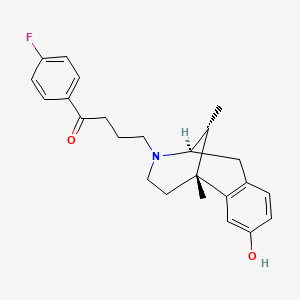
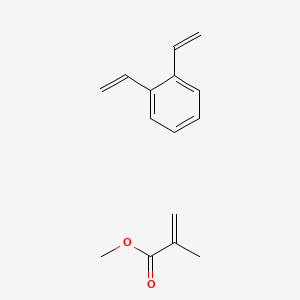
![but-2-enedioic acid, [4-(3-phenylpropyl)piperazin-1-yl]-(2-pyridin-3-y lthiazolidin-4-yl)methanone](/img/structure/B1229931.png)
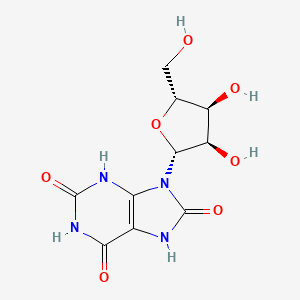

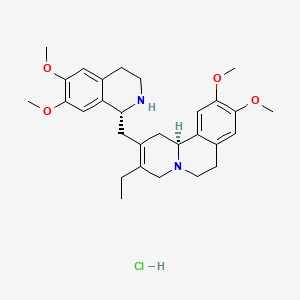
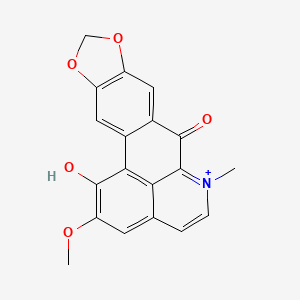
![(7S,9S)-9-acetyl-7-[(4-amino-5-hydroxy-6-methyl-2-oxanyl)oxy]-6,9,11-trihydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B1229940.png)
![2-(4-Tert-butylphenyl)sulfinyl-4,6-dimethyl-3-thieno[2,3-b]pyridinamine](/img/structure/B1229942.png)
